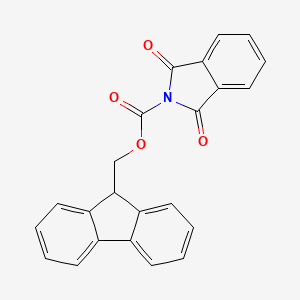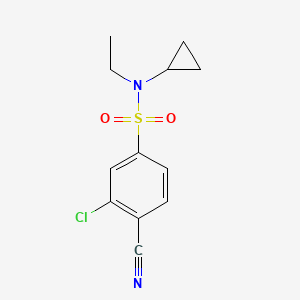
4-Fluoro-1-hydroxy-cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-hydroxy-cyclohexanecarbonitrile is an organic compound with the molecular formula C7H10FNO and a molecular weight of 143.16 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1-hydroxy-cyclohexanecarbonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-1-hydroxy-cyclohexanecarbonitrile may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques like HPLC and NMR spectroscopy helps in monitoring the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-hydroxy-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, acetonitrile, room temperature.
Reduction: LiAlH4, catalytic hydrogenation, ethanol, reflux.
Substitution: Amines, thiols, acetonitrile, elevated temperature.
Major Products Formed
Oxidation: 4-Fluoro-1-oxo-cyclohexanecarbonitrile.
Reduction: 4-Fluoro-1-amino-cyclohexanecarbonitrile.
Substitution: 4-Substituted-1-hydroxy-cyclohexanecarbonitrile derivatives.
Scientific Research Applications
4-Fluoro-1-hydroxy-cyclohexanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-hydroxy-cyclohexanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-oxo-cyclohexanecarbonitrile
- 4-Fluoro-1-amino-cyclohexanecarbonitrile
- 4-Chloro-1-hydroxy-cyclohexanecarbonitrile
- 4-Bromo-1-hydroxy-cyclohexanecarbonitrile
Uniqueness
4-Fluoro-1-hydroxy-cyclohexanecarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H10FNO |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
4-fluoro-1-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H10FNO/c8-6-1-3-7(10,5-9)4-2-6/h6,10H,1-4H2 |
InChI Key |
FVJNNSKYGFONRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)



![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)

![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)


![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)


![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
